1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride

Overview

Description

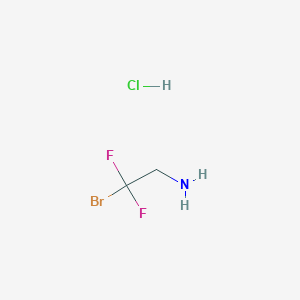

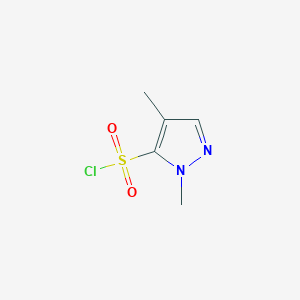

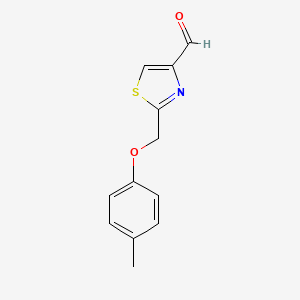

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C5H7ClN2O2S . It is a solid substance .

Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring, which is a five-membered ring with two nitrogen atoms. The ring is substituted at the 1 and 4 positions with methyl groups, and at the 5 position with a sulfonyl chloride group .Physical and Chemical Properties Analysis

This compound is a solid substance . It has a molecular weight of 194.64 .Scientific Research Applications

1. Supramolecular Chemistry and Metal Complex Formation

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride has been utilized in the formation of complex metallosupramolecular structures. For instance, Hartshorn and Steel (1997) demonstrated its use in creating a three-dimensional metallosupramolecular cage through the self-assembly process involving palladium chloride (Hartshorn & Steel, 1997). Similarly, León et al. (2013) studied new metallomacrocyclic Pd(II) complexes based on hybrid pyrazole sulfoxide/sulfone ligands, showcasing the compound's role in forming supramolecular networks (León et al., 2013).

2. Synthesis of Novel Chemical Compounds

The compound has been instrumental in the synthesis of various chemical structures. Povarov et al. (2017) provided experimental data on the sulfonylation of 4-amino-1H pyrazoles with p-toluenesulfonyl chloride, leading to the creation of new compounds (Povarov et al., 2017). Tucker, Chenard, and Young (2015) used a sulfur-functionalized aminoacrolein derivative for the synthesis of heterocyclic sulfonyl chlorides, sulfonyl fluorides, and sulfonamides, demonstrating the versatility of this compound in chemical synthesis (Tucker, Chenard, & Young, 2015).

3. Catalysis in Chemical Reactions

The compound has shown efficacy as a catalyst in various chemical reactions. Zolfigol et al. (2015) used a related ionic liquid for the synthesis of tetrahydrobenzo[b]pyran derivatives, highlighting the compound's role in catalysis (Zolfigol et al., 2015). Another study by Moosavi‐Zare et al. (2013) utilized a similar ionic liquid as a catalyst for the Knoevenagel–Michael reaction of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one with aldehydes (Moosavi‐Zare et al., 2013).

4. Biomedical Research and Drug Development

Although detailed information on drug use and dosage is excluded, it's noteworthy to mention the compound's indirect relation to biomedical research. For instance, Kendre et al. (2013) synthesized 1H-pyrazole derivatives containing an aryl sulfonate moiety, which were screened for anti-inflammatory activity, showcasing the compound's potential in drug development (Kendre et al., 2013).

Safety and Hazards

Biochemical Analysis

Biochemical Properties

1,4-Dimethyl-1H-pyrazole-5-sulfonyl chloride plays a significant role in biochemical reactions, particularly in the modification of proteins and enzymes. It is known to interact with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . This interaction can lead to the formation of sulfonamide bonds, which are important in the regulation of enzyme activity and protein function. Additionally, this compound can react with amino groups in proteins, leading to the modification of lysine residues and altering protein structure and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways by modifying key signaling proteins, leading to changes in downstream signaling events . This compound can also impact gene expression by altering the activity of transcription factors and other regulatory proteins . Furthermore, this compound can affect cellular metabolism by modifying enzymes involved in metabolic pathways, leading to changes in metabolite levels and metabolic flux .

Molecular Mechanism

The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation . For example, it can inhibit the activity of sulfonyltransferases by forming a covalent bond with the enzyme’s active site, preventing the transfer of sulfonyl groups to target molecules . Additionally, this compound can induce changes in gene expression by modifying transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its activity . Long-term exposure to this compound can result in cumulative effects on cellular function, including changes in enzyme activity, gene expression, and cellular metabolism . In vitro and in vivo studies have shown that the effects of this compound can persist for extended periods, depending on the concentration and duration of exposure .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can have beneficial effects on enzyme activity and cellular function . At high doses, it can exhibit toxic or adverse effects, including enzyme inhibition, disruption of cellular processes, and cytotoxicity . Threshold effects have been observed, where a certain concentration of this compound is required to elicit a significant biological response . Careful dosage optimization is necessary to achieve the desired effects while minimizing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to sulfonylation reactions . It interacts with enzymes such as sulfonyltransferases, which catalyze the transfer of sulfonyl groups to target molecules . This compound can also affect the levels of metabolites involved in these pathways, leading to changes in metabolic flux and overall cellular metabolism . Additionally, this compound can influence the activity of cofactors required for enzyme function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms . It can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . The distribution of this compound can affect its activity and function, as its concentration in different cellular regions can influence its interactions with target biomolecules . Accumulation of this compound in certain tissues can also lead to localized effects on cellular processes .

Subcellular Localization

The subcellular localization of this compound is an important factor in determining its activity and function . This compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may be localized to the nucleus, where it can interact with transcription factors and other regulatory proteins to influence gene expression . Alternatively, it may be targeted to the cytoplasm or other organelles, where it can modify enzymes and other biomolecules involved in cellular metabolism .

Properties

IUPAC Name |

2,4-dimethylpyrazole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2O2S/c1-4-3-7-8(2)5(4)11(6,9)10/h3H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAVUTYCQFZZSEI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N(N=C1)C)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1174834-52-6 | |

| Record name | 1,4-dimethyl-1H-pyrazole-5-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-aminoethyl)phenoxy]-N-(3-methylphenyl)acetamide hydrochloride](/img/structure/B1522137.png)

![Octahydrocyclopenta[b][1,4]oxazine hydrochloride](/img/structure/B1522138.png)

![bis[(1,5-dimethyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B1522139.png)

![Ethyl 2-[tert-butyl(2-cyanoethyl)amino]acetate](/img/structure/B1522141.png)

![2-[(Ethylamino)methyl]benzonitrile hydrochloride](/img/structure/B1522142.png)

![1-[(2-Aminophenyl)methyl]pyrrolidin-2-one hydrochloride](/img/structure/B1522146.png)

![3-({[2-(Dimethylamino)ethyl]amino}methyl)phenol dihydrochloride](/img/structure/B1522156.png)